molecular formula C19H13N3O3S2 B11141097 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11141097
M. Wt: 395.5 g/mol
InChI Key: HAPXFMYVFQKHPJ-UVBRKHIMSA-N
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Description

4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a unique structure combining a triazole-thiazole core with a thiophene-ethenyl side chain and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps:

    Formation of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Thiophene-Ethenyl Side Chain: This step involves the coupling of the thiophene ring with an ethenyl group, typically through a Heck or Suzuki coupling reaction.

    Attachment of the Phenyl Acetate Group: This final step involves esterification, where the phenyl group is attached to the acetate moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the ethenyl side chain.

    Reduction: Reduction reactions can occur at the triazole-thiazole core, potentially altering its electronic properties.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetate group.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole-thiazole core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may offer advantages in terms of stability and performance.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE
  • **4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL PROPIONATE

Uniqueness

The uniqueness of 4-{[(5Z)-6-OXO-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE lies in its specific combination of functional groups and structural motifs. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

[4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S2/c1-12(23)25-14-6-4-13(5-7-14)11-16-18(24)22-19(27-16)20-17(21-22)9-8-15-3-2-10-26-15/h2-11H,1H3/b9-8+,16-11-

InChI Key

HAPXFMYVFQKHPJ-UVBRKHIMSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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